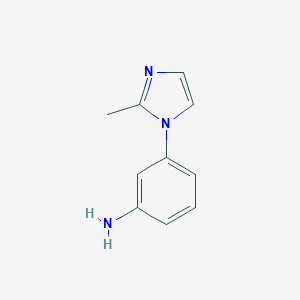

3-(2-Methyl-1H-imidazol-1-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylimidazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-12-5-6-13(8)10-4-2-3-9(11)7-10/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHNDCMKVXWWLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510137 | |

| Record name | 3-(2-Methyl-1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184098-19-9 | |

| Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184098-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methyl-1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Methyl-1H-imidazol-1-yl)aniline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Methyl-1H-imidazol-1-yl)aniline, a key heterocyclic building block in medicinal chemistry and materials science. This document details the compound's core chemical and physical properties, provides a putative synthesis pathway, outlines its spectroscopic characterization, discusses its current and potential applications in drug discovery, and establishes essential safety and handling protocols.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties, ability to act as a proton donor and acceptor, and capacity to coordinate with metal ions make it a versatile component in designing molecules that interact with biological targets.[2] this compound, featuring both an aniline and a 2-methylimidazole moiety, represents a valuable synthon for creating diverse molecular architectures with potential therapeutic applications. This guide aims to consolidate the available technical information on this compound to support its use in research and development.

Core Compound Information

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 184098-19-9 |

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.21 g/mol |

Physical Properties

This compound is typically supplied as a yellow crystalline powder.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be conceptualized based on established methodologies for N-arylation of imidazoles. A common and effective approach involves the Ullmann condensation or a related copper-catalyzed coupling reaction.

Putative Synthesis Workflow: Copper-Catalyzed N-Arylation

This proposed synthesis involves the coupling of 3-bromoaniline with 2-methylimidazole. The causality behind this choice lies in the reliability of copper-catalyzed N-arylation reactions for forming carbon-nitrogen bonds between aryl halides and nitrogen-containing heterocycles.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-bromoaniline (1.0 eq), 2-methylimidazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via syringe.

-

Heating: Heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by NMR, IR, and mass spectrometry.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

A simulated ¹H NMR spectrum for this compound suggests the following approximate chemical shifts (ppm) and splitting patterns:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Imidazole-CH₃ | ~2.3 | s | 3H |

| Aniline-NH₂ | ~3.8 | br s | 2H |

| Aromatic-H | ~6.7 - 7.3 | m | 6H |

Note: The exact chemical shifts of the aromatic protons will depend on the solvent and concentration. The broad singlet of the amine protons is also characteristic.

A more detailed, interactive simulated spectrum can be found through resources such as GISSMO.[3]

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable fragment and building block in the synthesis of more complex molecules for drug discovery. Its bifunctional nature—a nucleophilic aniline group and a coordinative imidazole ring—allows for diverse chemical modifications.

Role as a Key Intermediate

The aniline moiety can be readily derivatized through reactions such as amide bond formation, sulfonylation, or reductive amination. These transformations are fundamental in constructing libraries of compounds for high-throughput screening. For instance, the synthesis of nilotinib, a tyrosine kinase inhibitor, involves the coupling of a substituted aniline with a pyrimidine derivative, highlighting the importance of aniline-containing fragments.

Potential as a Pharmacophore

The 2-methylimidazole group can participate in hydrogen bonding and metal coordination, which are crucial interactions with biological targets like enzymes and receptors. Imidazole derivatives are known to exhibit a wide range of pharmacological activities, including:

-

Antifungal

-

Antibacterial

-

Anti-inflammatory

-

Anticancer

The specific biological activity of compounds derived from this compound would depend on the overall molecular structure.

References

The Emergence of a Privileged Scaffold: A Technical Guide to 3-(2-Methyl-1H-imidazol-1-yl)aniline

Abstract

The 3-(2-Methyl-1H-imidazol-1-yl)aniline moiety represents a cornerstone in modern medicinal chemistry, embodying the concept of a "privileged scaffold." While its specific discovery is not marked by a singular breakthrough event, its history is intrinsically woven into the broader exploration of phenyl-imidazole derivatives as potent biological agents. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and the historical and current significance of this compound in drug discovery, with a particular focus on its role as a foundational structure for kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity.

Introduction: The Phenyl-Imidazole Motif in Drug Discovery

The imidazole ring is a ubiquitous feature in biologically active molecules, both natural and synthetic.[1][2] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it an exceptional pharmacophore for interacting with a wide array of biological targets.[3][4] When coupled with a phenyl ring, the resulting phenyl-imidazole scaffold gains a new dimension of structural and functional diversity, enabling it to serve as a versatile template for the design of targeted therapeutics.

The strategic importance of this scaffold became increasingly evident with the rise of targeted therapies, particularly in oncology. The development of kinase inhibitors, which selectively block the action of specific protein kinases involved in cancer cell signaling, has revolutionized cancer treatment. Phenyl-imidazole derivatives have proven to be particularly adept at fitting into the ATP-binding pockets of various kinases, leading to the discovery of numerous potent and selective inhibitors.[1][5]

Discovery and Historical Context

The history of this compound is not that of a standalone therapeutic agent but rather of a crucial building block that emerged from the systematic exploration of the phenyl-imidazole chemical space. Its development is closely linked to the synthesis of libraries of related compounds for high-throughput screening against various biological targets.

A significant part of its history is shadowed by its close analog, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, a key intermediate in the synthesis of the blockbuster cancer drug, Nilotinib.[6][7] The extensive research and patent literature surrounding Nilotinib's development details various synthetic routes for phenyl-imidazole anilines, highlighting the chemical principles that also govern the synthesis of the 2-methyl isomer.[6]

The rationale for the synthesis of molecules like this compound lies in the principles of structure-activity relationship (SAR) studies. By synthesizing and testing a variety of substituted phenyl-imidazoles, medicinal chemists can systematically probe the chemical space around a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. The 2-methyl substitution, in this context, offers a different steric and electronic profile compared to the 4-methyl isomer, which can subtly alter its binding interactions with target proteins.

Chemical Synthesis and Characterization

The synthesis of this compound is most commonly achieved through a copper-catalyzed N-arylation reaction, specifically the Ullmann condensation.[2][8] This robust and versatile method allows for the formation of the crucial carbon-nitrogen bond between the imidazole ring and the aniline precursor.

General Synthesis Workflow

The logical flow for the synthesis of this compound via an Ullmann condensation is depicted below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

The following protocol is a representative example of an Ullmann condensation for the synthesis of a phenyl-imidazole aniline, adapted from procedures for structurally similar compounds.[9]

Step 1: Synthesis of 1-(3-Nitrophenyl)-2-methyl-1H-imidazole

-

To a stirred solution of 3-bromonitrobenzene (1.0 eq) and 2-methylimidazole (1.2 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and copper(I) iodide (CuI, 0.1 eq).

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(3-nitrophenyl)-2-methyl-1H-imidazole.

Step 2: Synthesis of this compound

-

Dissolve the 1-(3-nitrophenyl)-2-methyl-1H-imidazole (1.0 eq) from Step 1 in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

-

Alternatively, the reduction can be carried out using tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl).

-

After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

If an acid was used for reduction, neutralize the residue with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic extract and concentrate it to yield this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.21 g/mol |

| Appearance | Typically a yellow crystalline powder[10] |

| CAS Number | 184098-19-9[11] |

| Purity | Commercially available with ≥97% purity[10] |

Applications in Drug Development

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. Its primary utility lies in its application as a core structure for the development of kinase inhibitors.

Kinase Inhibitors

The aniline group of this compound provides a convenient chemical handle for the construction of more complex molecules. It can readily undergo amide bond formation with various carboxylic acids to generate a library of N-phenylbenzamide derivatives. This class of compounds has been shown to be effective in targeting the ATP-binding site of numerous kinases.[1]

The general structure of a kinase inhibitor derived from this scaffold often features the phenyl-imidazole moiety inserted deep into the hydrophobic pocket of the kinase, while the rest of the molecule extends out to interact with other regions of the enzyme, thereby conferring selectivity.

Caption: Role of the scaffold in kinase inhibitor design.

Other Therapeutic Areas

Beyond oncology, the phenyl-imidazole scaffold has been explored for a variety of other therapeutic applications, including:

-

Anti-inflammatory agents: Targeting kinases involved in inflammatory signaling pathways.

-

Antiviral agents: Inhibiting viral enzymes essential for replication.

-

Antifungal agents: Disrupting fungal cell wall synthesis or other vital processes.

The versatility of the this compound core allows for the generation of diverse chemical libraries that can be screened against a wide range of biological targets, making it a continuously relevant platform for drug discovery.

Conclusion

This compound stands as a testament to the power of scaffold-based drug discovery. While its own "discovery" story is intertwined with the broader history of phenyl-imidazole chemistry, its importance as a foundational building block is undeniable. The synthetic accessibility of this molecule, coupled with the proven therapeutic potential of its derivatives, ensures that it will remain a valuable tool for medicinal chemists for the foreseeable future. As our understanding of disease biology continues to grow, it is likely that new and innovative applications for this privileged scaffold will continue to emerge, further solidifying its place in the pantheon of important medicinal chemistry motifs.

References

- 1. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. jetir.org [jetir.org]

- 4. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. d-nb.info [d-nb.info]

- 9. 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. cenmed.com [cenmed.com]

3-(2-Methyl-1H-imidazol-1-yl)aniline IUPAC name and synonyms

An In-Depth Technical Guide to 3-(2-Methyl-1H-imidazol-1-yl)aniline

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic amine of significant interest to the chemical and pharmaceutical industries. We will delineate its chemical identity, including its IUPAC name and key physicochemical properties. A detailed, field-proven synthetic protocol is presented, accompanied by a logical retrosynthetic analysis and workflow visualization. The core of this guide focuses on the compound's strategic importance as a molecular building block in drug discovery, contextualized by the role of its structural analogues as key intermediates in the synthesis of targeted therapies like the tyrosine kinase inhibitor, Nilotinib. Finally, essential safety, handling, and storage protocols are outlined to ensure its proper management in a research and development setting. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a precise understanding of its identity and physical characteristics. This compound is a bifunctional molecule, incorporating both a nucleophilic aniline ring and a versatile imidazole heterocycle.

Nomenclature and Structure

The compound's identity is defined by its structure and internationally recognized identifiers.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 184098-19-9[1] |

| Molecular Formula | C₁₀H₁₁N₃[1] |

| Molecular Weight | 173.21 g/mol [1] |

| Canonical SMILES | CC1=NC=CN1C2=CC=CC(=C2)N |

Physicochemical Properties

The physical properties of the compound are critical for its handling, reaction setup, and purification.

| Property | Description | Source |

| Appearance | Yellow crystalline powder | [1] |

| Purity | Typically ≥97% | [1] |

Synthesis and Purification

The synthesis of N-aryl imidazoles is a common challenge in medicinal chemistry. The proposed methodology for this compound is based on the well-established Ullmann condensation, a reliable method for forming carbon-nitrogen bonds between aryl halides and nitrogen heterocycles.

Retrosynthetic Analysis

A logical disconnection approach reveals commercially available precursors. The primary C-N bond to be formed is between the aniline ring (C3) and the imidazole ring (N1). This leads to 3-haloaniline and 2-methylimidazole as ideal starting materials.

References

3-(2-Methyl-1H-imidazol-1-yl)aniline molecular weight and formula

An In-Depth Technical Guide to 3-(2-Methyl-1H-imidazol-1-yl)aniline: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Heterocyclic compounds, in particular, form the structural core of a vast number of pharmaceuticals due to their ability to engage in diverse biological interactions. Among these, the imidazole and aniline moieties stand out for their recurrent presence in clinically successful drugs.[1][2] this compound emerges as a significant synthetic intermediate, embodying the potent combination of these two pharmacophores.

This technical guide provides a comprehensive overview of this compound for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, outline a representative synthetic workflow and characterization strategy, and explore its functional role as a versatile scaffold in medicinal chemistry, particularly in the context of kinase inhibitor development.

Part 1: Core Molecular Profile

This compound is a substituted aromatic amine featuring a 2-methylimidazole ring linked to an aniline moiety at the meta-position. This specific arrangement of functional groups dictates its chemical reactivity and potential as a precursor in complex molecule synthesis.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical and Identification Data

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁N₃ | [3][4] |

| Molecular Weight | 173.21 g/mol | [3][4] |

| CAS Number | 184098-19-9 | [3][4] |

| Appearance | Yellow crystalline powder | [3] |

| Purity | ≥97% | [3][4] |

| Isomeric SMILES | CC1=NC=CN1C2=CC=CC(=C2)N | [4] |

Part 2: Synthesis and Characterization

The synthesis of N-arylimidazoles is a well-established area of organic chemistry. While multiple routes can be envisioned, a common and robust strategy involves the coupling of an aniline precursor with an imidazole ring.

Representative Synthetic Workflow

A plausible and efficient method for the laboratory-scale synthesis of this compound is the N-arylation of 2-methylimidazole. This can be achieved via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution (SNAᵣ) if a sufficiently activated aryl halide is used. The general workflow is outlined below.

Caption: Generalized workflow for the synthesis of the title compound.

Step-by-Step Methodology (Illustrative Protocol)

-

Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2-methylimidazole, 3-bromoaniline, a copper(I) or palladium catalyst, a suitable ligand (if required for the palladium catalyst), and a base such as potassium carbonate.

-

Solvent Addition: Add a high-boiling point polar aprotic solvent, such as DMF or DMSO. The choice of solvent is critical for ensuring the reactants remain in solution at the required reaction temperature.

-

Thermal Conditions: Heat the reaction mixture to a temperature typically between 100-150 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine to remove residual inorganic salts, and dried over anhydrous sodium sulfate.

-

Purification: After removing the solvent under reduced pressure, the crude product is purified. Flash column chromatography on silica gel is a standard and effective method for isolating the target compound from unreacted starting materials and byproducts.

-

Characterization: The identity and purity of the final product are confirmed using a suite of analytical techniques.

Analytical Characterization

A self-validating protocol requires rigorous confirmation of the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should reveal distinct signals corresponding to the aromatic protons on the aniline ring, the two protons on the imidazole ring, a singlet for the methyl group, and a broad singlet for the amine (-NH₂) protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum will show the requisite number of carbon signals, including those for the two aromatic rings and the methyl group, confirming the carbon backbone of the molecule.[5]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or a similar soft ionization technique will show a prominent molecular ion peak [M+H]⁺ at m/z 174.2, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: Key stretches would include N-H stretching for the primary amine (typically two bands around 3300-3500 cm⁻¹), C-H stretches for the aromatic and methyl groups, and C=N/C=C stretches for the aromatic and imidazole rings.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile synthetic intermediate. Its structure contains two key reactive sites—the primary aniline amine and the imidazole ring—making it a valuable scaffold for building molecular complexity.

Role as a Synthetic Building Block

The aniline moiety is a powerful functional group for derivatization. The primary amine is a potent nucleophile and can readily undergo a variety of well-characterized reactions, allowing for its incorporation into larger, more complex molecules. The imidazole ring, a common feature in biologically active compounds, can participate in crucial hydrogen bonding interactions with protein targets.[2]

Caption: Reactivity and application pathways for the title compound.

Relevance in Kinase Inhibitor Design

A significant application for this class of compounds is in the development of protein kinase inhibitors, a cornerstone of modern oncology. Many FDA-approved kinase inhibitors utilize an N-aryl heterocyclic motif to bind within the ATP-binding pocket of the target kinase. For instance, the drug Nilotinib, used to treat chronic myelogenous leukemia (CML), contains a structurally related 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline core.[6]

The aniline nitrogen of this building block serves as a key attachment point for the "hinge-binding" region of the inhibitor, while the imidazole moiety can form additional hydrogen bonds or occupy hydrophobic pockets, enhancing binding affinity and selectivity. Researchers can leverage this compound to synthesize libraries of novel compounds for screening against various kinase targets, making it an invaluable tool in the search for next-generation targeted therapies.[7]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block with significant potential in pharmaceutical research and development. With a molecular formula of C₁₀H₁₁N₃ and a molecular weight of 173.21 g/mol , its structure is primed for synthetic elaboration.[3][4] The combination of a reactive aniline group and a biologically relevant imidazole ring makes it an attractive starting point for the synthesis of compound libraries targeting a range of diseases. Its structural similarity to intermediates used in the synthesis of successful drugs underscores its importance for professionals engaged in the rational design of novel therapeutics.

References

- 1. longdom.org [longdom.org]

- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. cenmed.com [cenmed.com]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

3-(2-Methyl-1H-imidazol-1-yl)aniline safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 3-(2-Methyl-1H-imidazol-1-yl)aniline

Introduction

This compound is a substituted aromatic amine, a class of compounds pivotal in pharmaceutical synthesis and materials science.[1] As with many research chemicals, particularly primary aromatic amines (PAAs), a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are not merely procedural formalities but are fundamental to ensuring the safety of laboratory personnel and the integrity of research outcomes.[2][3]

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. It is designed for researchers, chemists, and drug development professionals. The protocols and recommendations herein are synthesized from established safety principles for aromatic amines, a class of compounds known for potential toxicity, including carcinogenicity and mutagenicity.[2][4] Adherence to these guidelines is critical for mitigating risk.

Section 1: Chemical Identification and Physical Properties

Proper identification is the first step in any safety protocol. While specific experimental data for this compound is not widely published, its identity is established, and properties can be inferred from related structures.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1023293-23-5 | N/A |

| Molecular Formula | C₁₀H₁₁N₃ | N/A |

| Molecular Weight | 173.22 g/mol | N/A |

| Physical State | Solid, Powder (Anticipated) | [5] |

| Solubility | Unknown in water; likely soluble in organic solvents. | N/A |

| Melting Point | Not available. A similar compound, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, has a melting point of 126-129 °C. | [5] |

Section 2: Hazard Identification and GHS Classification

No specific, official GHS classification for this compound is publicly available. The following classification is inferred from the known hazards of aniline and the general toxicological profile of primary aromatic amines.[2][4][6] This assessment should be considered provisional and handled with the utmost caution.

| Hazard Class | Hazard Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301 | Toxic if swallowed.[6][7] |

| Acute Toxicity, Dermal | Category 3 | H311 | Toxic in contact with skin.[6][7] |

| Acute Toxicity, Inhalation | Category 3 | H331 | Toxic if inhaled.[6][7] |

| Serious Eye Damage/Irritation | Category 1 | H318 | Causes serious eye damage.[6][7] |

| Skin Sensitization | Category 1 | H317 | May cause an allergic skin reaction.[6][7] |

| Germ Cell Mutagenicity | Category 2 | H341 | Suspected of causing genetic defects.[6][7] |

| Carcinogenicity | Category 2 | H351 | Suspected of causing cancer.[4][7] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372 | Causes damage to organs (Blood) through prolonged or repeated exposure.[6][7] |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410 | Very toxic to aquatic life with long lasting effects.[7] |

Key Hazards Summary:

-

High Acute Toxicity: The primary routes of exposure—inhalation, ingestion, and skin absorption—are all significant concerns.[2][6] Aromatic amines are readily absorbed through the skin and can lead to systemic toxicity.[2]

-

Organ Damage: Chronic exposure is linked to damage to the blood (e.g., methemoglobinemia).[4][7]

-

Long-Term Risks: This compound is suspected to be a mutagen and a carcinogen, consistent with the profile of many primary aromatic amines.[3][4]

-

Severe Eye Damage: Direct contact with the powder can cause serious, irreversible eye damage.[7]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach, known as the Hierarchy of Controls, is the standard for mitigating chemical exposure. PPE, while essential, is the final line of defense.

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Engineering Controls:

-

Chemical Fume Hood: All handling of solid this compound (weighing, transferring, preparing solutions) must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particulates.[8][9]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]

Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.[10]

-

Training: All personnel must be trained on the specific hazards, handling protocols, and emergency procedures outlined in this guide and the relevant SDS for aromatic amines.[11]

-

Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel only.

Personal Protective Equipment (PPE): The selection of PPE is critical and must be based on a thorough risk assessment.[12][13]

| PPE Type | Specification | Rationale and Source |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended. | Aromatic amines are readily absorbed through the skin. Nitrile or neoprene provides good resistance.[2][11][14] Always check manufacturer compatibility data. |

| Eye Protection | Chemical safety goggles that form a tight seal around the eyes. A full-face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk. | Protects against airborne powders and splashes, which can cause severe eye damage.[11][14][15] |

| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. An additional chemical-resistant apron may be required for larger-scale work. | Prevents skin contact with the chemical from spills or contamination.[15][16] |

| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills.[14] |

| Respiratory Protection | Typically not required if all work is performed within a certified fume hood. For situations where a fume hood is not feasible (e.g., large-scale spill), a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary. | Protects against inhalation of toxic dust. Respirator use requires a formal program, including fit-testing and training.[8][11] |

Protocol: Donning and Doffing PPE

-

Donning (Putting On):

-

Wash hands thoroughly.

-

Put on the lab coat and any apron.

-

Put on inner gloves.

-

Put on safety goggles and/or face shield.

-

Put on outer gloves, ensuring the cuff of the glove goes over the cuff of the lab coat sleeve.

-

-

Doffing (Taking Off):

-

Remove outer gloves first, peeling them off without touching the outside surface.

-

Remove the lab coat and apron, folding the contaminated side inward.

-

Remove face shield and goggles.

-

Remove inner gloves.

-

Wash hands thoroughly with soap and water.

-

Section 4: Safe Handling and Storage

Handling:

-

Always handle the compound in a designated area, preferably within a fume hood, to minimize contamination.[9]

-

Use tools like spatulas and weigh paper for transferring solid material; avoid creating dust.[17]

-

When preparing solutions, add the solid slowly to the solvent to prevent splashing.

-

Keep containers tightly closed when not in use.[18]

-

Wash hands thoroughly after handling, even if gloves were worn.[6][19]

Storage:

-

Keep containers tightly sealed to prevent exposure to air and moisture.[20]

-

Store away from incompatible materials, especially strong oxidizing agents.[7][12]

-

The storage area should be clearly labeled with the appropriate hazard warnings and restricted to authorized personnel.[20]

Section 5: Emergency Procedures

Immediate and correct response to an emergency is critical.

First-Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[20][21]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][21]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6][20]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Seek immediate medical attention.[20][21]

Spill Response Protocol (for small laboratory spills, <5g): A spill kit containing appropriate absorbent materials, neutralizers, and waste bags must be readily available.[10][17]

Caption: Step-by-step workflow for managing a minor laboratory chemical spill.

-

Alert and Isolate: Immediately alert personnel in the vicinity. If necessary, evacuate the immediate area and close the doors.[22]

-

Don PPE: Before attempting cleanup, don the full PPE as specified in Section 3, including double gloves, safety goggles, a face shield, and a lab coat.[17][23]

-

Contain: Gently cover the spilled solid with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[17][24] Do not use combustible materials like paper towels for the initial covering.

-

Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, heavy-duty plastic bag or a sealed container.[17][22] Use tools that will not generate sparks.[23]

-

Decontaminate: Wipe the spill area with a damp cloth or paper towels, starting from the outside and working inward. Use an appropriate solvent followed by soap and water.[22] Place all cleaning materials into the hazardous waste bag.

-

Dispose: Seal and label the waste bag as "Hazardous Waste" with the chemical name.[22] Dispose of it according to your institution's hazardous waste procedures.

-

Report: Report the incident to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) office.[23]

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Fire-Fighting Measures:

-

Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[7]

-

Specific Hazards: The compound is combustible. Fire may produce toxic gases, including carbon oxides and nitrogen oxides.[25]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5]

Section 6: Waste Disposal

All waste containing this compound, including contaminated consumables (gloves, paper towels, pipette tips) and cleanup materials, must be treated as hazardous waste.[24]

-

Collect waste in designated, sealed, and clearly labeled hazardous waste containers.[22]

-

Do not mix with other waste streams unless specifically instructed by your EHS office.

-

Follow all local, state, and federal regulations for the disposal of toxic chemical waste.

Section 7: Toxicological Information

As a primary aromatic amine, this compound is presumed to share the toxicological profile of its class.[2][3]

-

Acute Effects: Toxic if swallowed, inhaled, or absorbed through the skin.[6] Exposure can cause irritation to the respiratory system and skin.[19] The most significant systemic effect of aniline exposure is methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (bluish skin color).[4]

-

Chronic Effects: Prolonged or repeated exposure may cause damage to the blood, spleen, and other organs.[4][7]

-

Carcinogenicity and Mutagenicity: Many primary aromatic amines are classified as suspected human carcinogens (GHS Category 2) and mutagens (GHS Category 2).[2][6][7] The US EPA has classified aniline as a probable human carcinogen (Group B2).[4]

Section 8: References

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. --INVALID-LINK--

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. --INVALID-LINK--

-

Chemical Spill Response Procedures. University of Louisville. --INVALID-LINK--

-

Chemical Spill Response Procedure. University of Manitoba. --INVALID-LINK--

-

8 Steps to Handling a Lab Chemical Spill. Lab Manager. --INVALID-LINK--

-

Laboratory Chemical Spill Cleanup and Response Guide. CUNY. --INVALID-LINK--

-

How to Choose PPE for Chemical Work. Allan Chemical Corporation. --INVALID-LINK--

-

Safety Data Sheet for Aniline. Sigma-Aldrich. --INVALID-LINK--

-

Guide for Chemical Spill Response. American Chemical Society. --INVALID-LINK--

-

What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. --INVALID-LINK--

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. CoLab. --INVALID-LINK--

-

Discover the Various Types of PPE for Optimal Chemical Safety. Ali Annabelle. --INVALID-LINK--

-

PPE and Safety for Chemical Handling. ACS Material. --INVALID-LINK--

-

Personal Protective Equipment (PPE). CHEMM. --INVALID-LINK--

-

Amines, Aromatic: Method 2002. NIOSH. --INVALID-LINK--

-

Personal Protective Equipment for Chemical Handling. Real Safety. --INVALID-LINK--

-

Safety Data Sheet for Desmedipham. Sigma-Aldrich. --INVALID-LINK--

-

Safety Data Sheet for Aniline (2024). Sigma-Aldrich. --INVALID-LINK--

-

Safety Data Sheet for 3-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline. CymitQuimica. --INVALID-LINK--

-

Safety Data Sheet for BMI-1400. Designer Molecules, Inc.. --INVALID-LINK--

-

Safety Data Sheet for 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Ossila. --INVALID-LINK--

-

Safety Data Sheet for 5-Hexynoic acid. Fisher Scientific. --INVALID-LINK--

-

Safety Data Sheet for Aniline. Chemos GmbH & Co.KG. --INVALID-LINK--

-

Safety Data Sheet for 2-(1H-Imidazol-1-yl)aniline. Fisher Scientific. --INVALID-LINK--

-

Safety Data Sheet. Castrol. [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/1E84A3B435D1D83E80258A7A0054B20F/

File/bpxe-cddg9r.pdf)File/bpxe−cddg9r.pdf](https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/1E84A3B435D1D83E80258A7A0054B20F/ -

Aniline Fact Sheet. U.S. Environmental Protection Agency (EPA). --INVALID-LINK--

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]

- 4. epa.gov [epa.gov]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. chemos.de [chemos.de]

- 7. geneseo.edu [geneseo.edu]

- 8. cdc.gov [cdc.gov]

- 9. fishersci.com [fishersci.com]

- 10. westlab.com [westlab.com]

- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 12. diplomatacomercial.com [diplomatacomercial.com]

- 13. PPE and Safety for Chemical Handling [acsmaterial.com]

- 14. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 15. realsafety.org [realsafety.org]

- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 17. umanitoba.ca [umanitoba.ca]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. designermoleculesinc.com [designermoleculesinc.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. fishersci.dk [fishersci.dk]

- 22. louisville.edu [louisville.edu]

- 23. ccny.cuny.edu [ccny.cuny.edu]

- 24. acs.org [acs.org]

- 25. msdspds.castrol.com [msdspds.castrol.com]

An In-depth Technical Guide to the Solubility of 3-(2-Methyl-1H-imidazol-1-yl)aniline

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(2-Methyl-1H-imidazol-1-yl)aniline. Solubility is a critical physicochemical parameter in drug discovery and development, influencing everything from formulation to bioavailability. Given the limited publicly available solubility data for this specific compound, this document serves as a foundational resource for researchers. It delves into the theoretical principles governing the solubility of this molecule, outlines a systematic approach for solvent selection, and provides detailed, field-proven experimental protocols for quantitative solubility determination. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to accurately assess the solubility profile of this compound, thereby enabling its effective application in further research and development.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It dictates the compound's dissolution rate, which in turn is often the rate-limiting step for oral absorption. Poor aqueous solubility can lead to low and variable bioavailability, hindering the translation of a promising compound into a viable therapeutic. Therefore, a thorough characterization of a compound's solubility in various solvent systems is an indispensable step in the preformulation and formulation development phases.

This compound, with its unique molecular architecture combining an aniline moiety and a substituted imidazole ring, presents an interesting case for solubility studies. This guide will provide both the theoretical underpinnings and the practical steps to robustly characterize its solubility.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential before embarking on experimental solubility determination.

| Property | Value | Source |

| CAS Number | 184098-19-9 | [1][2] |

| Molecular Formula | C₁₀H₁₁N₃ | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Appearance | Yellow crystalline powder | [1] |

The structure of this compound contains both a basic aniline group and an imidazole ring, which can also exhibit basic properties. The presence of these nitrogen-containing functional groups suggests that the compound's solubility will be highly dependent on the pH of the solvent system.

Theoretical Considerations for Solubility

The principle of "like dissolves like" provides a qualitative framework for predicting solubility. The molecular structure of this compound features:

-

An aromatic aniline ring, contributing to hydrophobicity.

-

An imidazole ring and an amino group, which are polar and capable of hydrogen bonding.

Based on this, a qualitative prediction of solubility in common laboratory solvents can be made:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High (pH-dependent) | The nitrogen atoms can act as hydrogen bond acceptors, and the N-H group of the aniline can be a hydrogen bond donor. Solubility in aqueous media is expected to increase at lower pH due to the protonation of the basic nitrogen atoms. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The polarity of these solvents can effectively solvate the polar regions of the molecule. |

| Non-Polar | Toluene, Hexane, Chloroform | Low | The overall polarity imparted by the nitrogen heteroatoms will likely limit solubility in non-polar hydrocarbon solvents. |

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the Shake-Flask Method .[3][4] This method involves allowing an excess amount of the solid compound to equilibrate with the solvent of interest over a set period, followed by the quantification of the dissolved compound in the supernatant.

General Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, DMSO, acetonitrile)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., 5-10 mg) to a pre-weighed glass vial. The exact amount should be recorded. An excess is confirmed if undissolved solid remains at the end of the experiment.

-

Add a known volume of the selected solvent (e.g., 1 mL) to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for biopharmaceutical relevance).[5]

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[4] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to ensure equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand for a short period to let the bulk of the solid settle.

-

Separate the saturated solution (supernatant) from the undissolved solid. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Filtration: Use a syringe to draw the supernatant and pass it through a syringe filter (e.g., 0.22 µm) into a clean vial. Care must be taken to avoid clogging the filter. It's important to consider potential adsorption of the compound onto the filter material.[6]

-

-

-

Sample Analysis:

-

Carefully take a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

Analytical Method: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection is a robust and widely used technique for quantifying the concentration of dissolved compounds in solubility studies.

Developing an HPLC-UV Method:

-

Column Selection: A C18 reverse-phase column is a good starting point for a molecule like this compound.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

-

Wavelength Selection: The UV detector wavelength should be set to the λ_max (wavelength of maximum absorbance) of this compound to ensure maximum sensitivity. This can be determined by running a UV scan of a standard solution.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the mobile phase. Inject these standards into the HPLC system and plot the peak area versus concentration to generate a calibration curve. The curve should have a correlation coefficient (R²) of >0.99 for good linearity.

Calculation of Solubility

The solubility is calculated from the concentration determined by HPLC, taking into account the dilution factor.

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table.

| Solvent | pH (if applicable) | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |

| Deionized Water | ~7 | 25 | Experimental Value | Experimental Value |

| PBS | 7.4 | 37 | Experimental Value | Experimental Value |

| 0.1 M HCl | 1.0 | 25 | Experimental Value | Experimental Value |

| Methanol | N/A | 25 | Experimental Value | Experimental Value |

| Ethanol | N/A | 25 | Experimental Value | Experimental Value |

| Acetonitrile | N/A | 25 | Experimental Value | Experimental Value |

| DMSO | N/A | 25 | Experimental Value | Experimental Value |

Conclusion

References

Spectroscopic Blueprint of 3-(2-Methyl-1H-imidazol-1-yl)aniline: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 3-(2-Methyl-1H-imidazol-1-yl)aniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of spectroscopic characterization for this important heterocyclic compound. By integrating predicted data with empirical knowledge from analogous structures, this guide offers a robust framework for the identification, purity assessment, and structural elucidation of this compound and related molecules.

Introduction: The Structural and Functional Significance

This compound, with the molecular formula C₁₀H₁₁N₃ and a molecular weight of 173.21 g/mol , is a molecule of significant interest in medicinal chemistry and materials science.[1] Its structure marries a 2-methylimidazole moiety with an aniline ring, creating a scaffold with a rich electronic landscape and diverse potential for chemical interactions. The imidazole ring is a common feature in many biologically active compounds, while the aniline portion provides a versatile handle for further chemical modifications.[2] Accurate structural confirmation and purity assessment are paramount for any application, making a thorough understanding of its spectroscopic signature essential.

This guide will proceed by dissecting the predicted and expected data from the three primary spectroscopic techniques used in organic chemistry. We will explore the "why" behind the expected spectral features, grounding our analysis in the fundamental principles of each technique and drawing on data from closely related compounds to build a comprehensive analytical picture.

Analytical Workflow: A Triad of Spectroscopic Techniques

The structural elucidation of a novel or synthesized compound like this compound relies on a synergistic approach, primarily employing NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle.

Caption: Integrated workflow for the spectroscopic characterization of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity of atoms and infer details about their chemical environment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we can predict the following signals. The GISSMO NMR database predicts a ¹H NMR spectrum for this compound, and while the specific data is not directly accessible, its existence suggests a basis for theoretical prediction.[3]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Imidazole H4/H5 | 6.80 - 7.20 | d, d | 1H, 1H | Protons on the imidazole ring, appearing as doublets due to coupling with each other. Their exact shift is influenced by the electronic effects of the attached phenyl ring. |

| Aniline -NH₂ | 3.50 - 5.00 | br s | 2H | The chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature. They typically appear as a broad singlet. |

| Aniline Aromatic H | 6.60 - 7.40 | m | 4H | The protons on the aniline ring will exhibit complex splitting patterns (multiplet) due to their coupling with each other. The substitution pattern will influence their specific chemical shifts. |

| Imidazole -CH₃ | 2.30 - 2.60 | s | 3H | The methyl group protons will appear as a singlet as there are no adjacent protons to couple with. |

Note: Predicted chemical shifts are based on typical values for similar structural motifs. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Imidazole C2 | 145 - 155 | The quaternary carbon of the imidazole ring bearing the methyl group is significantly deshielded.[4] |

| Aniline C-NH₂ | 140 - 150 | The carbon atom attached to the electron-donating amino group. |

| Imidazole C4/C5 | 115 - 135 | The chemical shifts of these carbons are influenced by the nitrogen atoms and the phenyl substituent.[4] |

| Aniline Aromatic C | 100 - 130 | The carbon atoms of the aniline ring will have distinct signals based on their position relative to the amino and imidazole substituents. |

| Imidazole -CH₃ | 10 - 20 | The methyl carbon is in the typical aliphatic region.[4] |

Note: Predicted chemical shifts are based on typical values for similar structural motifs. Actual experimental values may vary. Tautomerization in imidazole derivatives can sometimes lead to broadened or undetectable signals for the imidazole ring carbons in solution-state ¹³C NMR spectra.[4]

Experimental Protocol for NMR Spectroscopy

A robust protocol is crucial for obtaining high-quality, reproducible NMR data.

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[5]

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)[6]

-

High-quality 5 mm NMR tube and cap[6]

-

Pasteur pipette and glass wool

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Weigh the appropriate amount of the sample into a clean, dry vial.[5]

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[6]

-

Gently vortex the vial to ensure complete dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

Securely cap the NMR tube.

-

-

Instrument Setup (400 MHz or higher recommended):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be used to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 1-2 seconds is a good starting point.[4]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aniline and imidazole moieties.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Aniline) | 3300 - 3500 | Medium | Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.[7] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Characteristic of C-H bonds in the aromatic rings. |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak | From the methyl group on the imidazole ring. |

| C=N and C=C Stretch | 1500 - 1650 | Strong-Medium | Overlapping bands from the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds in the aromatic and imidazole rings. |

| N-H Bend (Aniline) | 1580 - 1650 | Medium | Bending vibration of the primary amine. |

| C-N Stretch | 1250 - 1350 | Strong-Medium | Stretching vibration of the bond between the aniline nitrogen and the aromatic ring, and the imidazole nitrogen and the aromatic ring. |

Note: Predicted absorption ranges are based on typical values for the respective functional groups.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal sample preparation.

Objective: To obtain the IR spectrum of solid this compound.

Materials:

-

This compound sample (a few milligrams)

-

ATR-FTIR spectrometer

-

Solvent for cleaning (e.g., isopropanol) and soft tissue

Procedure:

-

Background Collection:

-

Ensure the ATR crystal is clean and free of any residue.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid sample onto the center of the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[8]

-

Collect the sample spectrum. A typical measurement consists of co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Cleaning:

-

Release the pressure and remove the bulk of the sample.

-

Clean the ATR crystal surface with a soft tissue dampened with a suitable solvent like isopropanol.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, which can be useful for structural elucidation.[9]

Predicted Mass Spectrum and Fragmentation Pattern

Molecular Ion (M⁺•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is 173.21. Given the presence of three nitrogen atoms (an odd number), the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.

Key Fragmentation Pathways: The fragmentation of the molecular ion will likely involve cleavages at the bonds connecting the two ring systems and within the rings themselves.

References

- 1. rsc.org [rsc.org]

- 2. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GISSMO - this compound [gissmo.bmrb.io]

- 4. benchchem.com [benchchem.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 7. researchgate.net [researchgate.net]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the Theoretical Properties and In-Silico Analysis of 3-(2-Methyl-1H-imidazol-1-yl)aniline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Methyl-1H-imidazol-1-yl)aniline is a heterocyclic amine of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of pharmacologically active agents. Understanding its intrinsic molecular properties is paramount for rational drug design and the prediction of its behavior in biological systems. This technical guide provides a comprehensive overview of the theoretical properties of this compound, detailing the state-of-the-art computational methodologies used to elucidate its electronic structure, conformational preferences, and key molecular descriptors relevant to drug development. By integrating foundational principles of quantum chemistry with practical, field-proven insights, this document serves as both a strategic overview and a practical guide for computational chemists and drug discovery teams.

Introduction and Strategic Importance

The imidazole moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical component for interacting with biological targets. When coupled with an aniline substructure, as in this compound, the resulting molecule presents a rich pharmacophore with multiple points for synthetic modification and target interaction.

This guide focuses on the in-silico characterization of this molecule, providing a framework for predicting its physicochemical properties before committing to extensive laboratory synthesis and testing. The application of theoretical calculations allows for a deeper understanding of molecular reactivity, stability, and potential for intermolecular interactions, thereby accelerating the drug discovery pipeline.

Molecule Identification:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 184098-19-9 | [1][2] |

| Molecular Formula | C₁₀H₁₁N₃ | [2] |

| Molecular Weight | 173.21 g/mol | [2] |

| Physical Form | Yellow crystalline powder |[2] |

Computational Methodology: A Self-Validating Protocol

The foundation of any theoretical analysis lies in a robust and reproducible computational protocol. The methods outlined here are grounded in Density Functional Theory (DFT), a quantum mechanical approach that provides an optimal balance between accuracy and computational cost for molecules of this size.

Rationale for Method Selection

The choice of a computational method is a critical decision driven by the need to accurately model the system's electronics without incurring prohibitive computational expense.

-

Functional Selection (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is the workhorse of computational chemistry for organic molecules. It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a well-validated description of molecular geometries and electronic properties for a wide range of systems.[1][3]

-

Basis Set Selection (6-311G(d,p)): A basis set is the set of mathematical functions used to build molecular orbitals. The 6-311G(d,p) basis set offers a flexible and accurate description. The '6-311G' part indicates a triple-zeta quality, meaning each atomic orbital is described by three separate functions, allowing for greater flexibility. The '(d,p)' notation signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately modeling the non-spherical nature of electron density in chemical bonds.[1][3]

Step-by-Step Computational Workflow

The following protocol ensures that the calculated properties correspond to a true, stable conformation of the molecule.

-

Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: An initial geometry optimization is performed. This is an iterative process where the software adjusts the positions of the atoms to find the arrangement with the lowest possible energy. The B3LYP functional with the 6-311G(d,p) basis set is employed for this task.[4]

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This step is critical for two reasons:

-

Verification of Minimum: It confirms that the optimized structure is a true energy minimum on the potential energy surface. A true minimum will have zero imaginary frequencies.

-

Thermodynamic Data: It provides zero-point vibrational energy (ZPVE) and allows for the calculation of thermodynamic properties like enthalpy and Gibbs free energy.

-

-

Property Calculations: Once a stable minimum is confirmed, single-point energy calculations are performed to derive electronic properties such as molecular orbitals and the electrostatic potential. For predicting UV-Vis spectra, a Time-Dependent DFT (TD-DFT) calculation is subsequently performed.[3]

Workflow Visualization

The following diagram illustrates the logical flow of the computational protocol.

Caption: Computational workflow for theoretical property calculation.

Theoretical Properties and In-Depth Analysis

The following sections detail the key theoretical properties derived from the computational workflow. While a dedicated computational study for this compound is not publicly available, the illustrative values presented are based on established data for structurally analogous compounds and serve to demonstrate the practical application of the analysis.[1][4]

Electronic Properties

Electronic properties are fundamental to understanding a molecule's reactivity and kinetic stability.

| Property | Illustrative Calculated Value | Significance in Drug Development |

| E(HOMO) | -5.8 eV | Highest Occupied Molecular Orbital: Represents the ability to donate electrons. A higher HOMO energy suggests a stronger electron donor, making the molecule more susceptible to electrophilic attack and oxidation.[5] |

| E(LUMO) | -0.9 eV | Lowest Unoccupied Molecular Orbital: Represents the ability to accept electrons. A lower LUMO energy indicates a stronger electron acceptor, making the molecule more susceptible to nucleophilic attack.[5] |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Chemical Reactivity & Stability: The energy difference between HOMO and LUMO is a crucial indicator of kinetic stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[5] |

| Dipole Moment | ~ 3.5 Debye | Polarity & Solubility: Measures the overall polarity of the molecule. A significant dipole moment suggests good solubility in polar solvents (like water) and is critical for forming dipole-dipole interactions with a protein target. |

Frontier Molecular Orbitals (FMOs): The spatial distribution of the HOMO and LUMO orbitals reveals the most probable locations for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is typically localized over the electron-rich aniline ring, indicating this is the primary site for electron donation. The LUMO is often distributed across the imidazole ring system, suggesting it is the more likely site to accept electrons.

Molecular Electrostatic Potential (MEP) Map: The MEP map provides a visual representation of the charge distribution on the molecule's surface.[1][2] It is invaluable for predicting non-covalent interactions.

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack and hydrogen bond acceptance. For this molecule, these are expected around the nitrogen atoms of the imidazole ring and the amino group.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, which are favorable sites for nucleophilic attack and hydrogen bond donation. These are typically found around the hydrogen atoms of the aniline's amino group and on the imidazole ring.

The MEP map acts as a roadmap for drug design, highlighting the key regions responsible for molecular recognition at a receptor binding site.[6]

ADMET-Related Molecular Descriptors

These descriptors are crucial for predicting a drug candidate's pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

| Descriptor | Estimated Value | Significance & Interpretation |

| LogP (Octanol/Water Partition) | ~ 2.1 | Lipophilicity & Permeability: Measures the balance between water and lipid solubility. A value in the 1-3 range is often optimal for oral bioavailability. While no specific experimental value exists, data from the similar 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (XLogP3 = 2.3) suggests favorable lipophilicity.[1] |

| Topological Polar Surface Area (TPSA) | ~ 45.1 Ų | Membrane Permeability: TPSA is the surface area of polar atoms (N, O) and is an excellent predictor of cell membrane permeability.[5] A TPSA below 90 Ų is often required for penetration of the blood-brain barrier. The estimated value, based on the aforementioned trifluoromethyl analog (43.8 Ų), strongly suggests this molecule can readily cross biological membranes.[1] |

Relationship Between Properties and Applications

The interplay between these calculated properties dictates the molecule's potential as a drug scaffold.

Caption: Interrelation of theoretical properties and their impact on drug development.

Conclusion and Future Outlook

This guide has outlined a robust, theory-grounded framework for the computational analysis of this compound. Through the application of Density Functional Theory, it is possible to predict key electronic, structural, and pharmacokinetic-relevant properties that are critical for assessing its potential as a drug development scaffold. The analysis of Frontier Molecular Orbitals and the Molecular Electrostatic Potential map provides deep insights into the molecule's reactivity and its capacity for specific intermolecular interactions, while descriptors like LogP and TPSA inform its likely bioavailability. By leveraging these in-silico techniques, research organizations can make more informed decisions, prioritize synthetic efforts, and ultimately de-risk the early stages of the drug discovery process.

References

- 1. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of dynamic polar molecular surface area as predictor of drug absorption: comparison with other computational and experimental predictors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peter-ertl.com [peter-ertl.com]

- 6. Polar surface area - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes & Protocols: 3-(2-Methyl-1H-imidazol-1-yl)aniline as a Versatile Building Block in Synthetic and Medicinal Chemistry

Abstract